5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid
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Overview
Description
5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes can be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, while substitution reactions may result in various substituted derivatives of the parent compound.
Scientific Research Applications
5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of protein kinase FGFR1, thereby affecting cellular signaling pathways involved in cell growth and differentiation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid can be compared with other similar compounds such as:
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound is structurally similar and exhibits similar biological activities.
2,3-Cyclopentenopyridine:
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of its analogues.
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
5-amino-6,7-dihydrocyclopenta[b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c10-9(8(12)13)4-3-7-6(9)2-1-5-11-7/h1-2,5H,3-4,10H2,(H,12,13) |
InChI Key |
RZAGFQYNCFKZEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C1N=CC=C2)(C(=O)O)N |
Origin of Product |
United States |
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